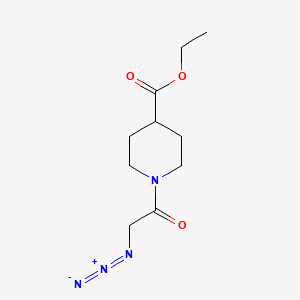

Ethyl 1-(azidoacetyl)piperidine-4-carboxylate

Description

Ethyl 1-(azidoacetyl)piperidine-4-carboxylate (CAS: 1554618-31-3) is a piperidine-based ester featuring an azidoacetyl functional group at the 1-position and an ethoxycarbonyl group at the 4-position. This compound is of significant interest in medicinal chemistry and materials science due to the reactivity of the azide group, which enables applications in click chemistry, bioconjugation, and drug discovery . Its molecular formula is C₁₁H₁₆N₄O₃, with a molecular weight of 260.27 g/mol. The azido group (-N₃) imparts unique chemical properties, distinguishing it from other piperidine derivatives.

Properties

IUPAC Name |

ethyl 1-(2-azidoacetyl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O3/c1-2-17-10(16)8-3-5-14(6-4-8)9(15)7-12-13-11/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTHWCORQODGOMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 1-(azidoacetyl)piperidine-4-carboxylate is a compound that belongs to the piperidine family, which has garnered attention for its diverse biological activities. This article reviews the biological properties, potential therapeutic applications, and relevant research findings associated with this compound.

Chemical Structure

The structure of this compound can be represented as follows:

- Molecular Formula : C₁₁H₁₄N₄O₂

- SMILES Notation : CCOC(=O)C1CCN(CC1)C(=N)N

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. These interactions can lead to significant pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Anticancer | Inhibitory effects on cancer cell proliferation; potential for targeted therapy. |

| Antimicrobial | Exhibits activity against various bacterial strains. |

| Anti-inflammatory | Modulation of inflammatory pathways and cytokine release. |

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. For instance, in vitro assays demonstrated that compounds with similar structures inhibited the growth of human cancer cell lines by inducing apoptosis and disrupting cell cycle progression. A notable study reported an IC50 value of approximately 11.3 μM for related piperidine derivatives against HepG2 liver cancer cells, suggesting a promising avenue for further development in cancer therapeutics .

Antimicrobial Properties

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. The compound demonstrated significant inhibitory effects, indicating its potential as a lead compound for developing new antimicrobial agents. Comparative studies showed that piperidine derivatives could outperform traditional antibiotics in certain contexts, particularly against resistant strains .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been documented in several studies. It was found to inhibit the production of pro-inflammatory cytokines such as IL-1β and IL-18, which are critical mediators in inflammatory pathways. This activity suggests the potential application of this compound in treating inflammatory diseases .

Case Studies

A case study involving the synthesis and evaluation of piperidine derivatives revealed that structural modifications significantly impacted biological activity. The introduction of azidoacetyl groups was associated with enhanced interaction with target proteins involved in cancer progression and inflammation .

Another investigation utilized computer-aided drug design tools to predict the biological activity spectra of new piperidine derivatives, including this compound. The results indicated a broad range of potential pharmacological effects, supporting further preclinical studies .

Scientific Research Applications

Synthesis and Reactivity

-

Synthesis of SMN Protein Modulators :

Ethyl 1-(azidoacetyl)piperidine-4-carboxylate is utilized in the synthesis of small molecules that modulate the survival motor neuron (SMN) protein. This protein is crucial for motor neuron function and is implicated in spinal muscular atrophy (SMA). Compounds derived from this precursor have shown potential in increasing SMN levels, thereby providing therapeutic avenues for SMA treatment . -

Formation of β-Aryl and β-Amino-Substituted Esters :

The compound serves as a reactant in rhodium-catalyzed tandem reactions that yield β-aryl and β-amino-substituted aliphatic esters. These esters are important for developing various pharmaceuticals and agrochemicals due to their diverse biological activities . -

Nitroethylenediamine Synthesis :

Through nucleophilic ring-opening reactions, this compound can be transformed into nitroethylenediamines, which are useful intermediates in synthesizing other complex molecules .

Biological Applications

-

Antimicrobial Activity :

Compounds derived from this compound have shown promising antimicrobial properties. Research indicates that derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, making them potential candidates for antibiotic development . -

Cancer Therapy :

The compound's derivatives have been evaluated for anticancer activity. Studies have demonstrated that certain piperidine-based compounds exhibit cytotoxic effects against cancer cell lines, suggesting their utility in cancer therapeutics . -

Neuropharmacological Applications :

Piperidine derivatives have been explored for their potential as GABAA receptor agonists and inhibitors of acetylcholinesterase, indicating their relevance in treating neurological disorders such as Alzheimer's disease .

Case Study 1: SMN Protein Modulators

A series of compounds synthesized from this compound were tested for their ability to enhance SMN protein levels in cellular models. The results indicated a significant increase in SMN expression, providing a foundation for further development as SMA treatments.

Case Study 2: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of piperidine derivatives, compounds derived from this compound were subjected to minimum inhibitory concentration (MIC) tests against clinical isolates of Staphylococcus aureus. Several derivatives exhibited MIC values comparable to standard antibiotics, highlighting their potential as new antimicrobial agents.

Comparison with Similar Compounds

Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate (CAS: 318280-71-6)

- Structure : Replaces the azido group with a chloro (-Cl) substituent.

- Applications : The chloroacetyl group is a versatile intermediate in nucleophilic substitution reactions, often used to synthesize thiol- or amine-containing analogs. Unlike the azido derivative, it lacks click chemistry utility but is more stable under standard storage conditions .

- Reactivity : Chloroacetyl derivatives are prone to hydrolysis and nucleophilic attacks, making them precursors for further functionalization.

Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate (CAS: 105624-93-9)

- Structure : Incorporates a 1,3,4-thiadiazole ring at the 1-position instead of azidoacetyl.

- Biological Activity: Thiadiazole-containing compounds are known for antimicrobial and antitumor properties. This derivative may exhibit enhanced bioavailability compared to the azido compound due to hydrogen-bonding interactions from the amino group .

- Synthetic Utility : The thiadiazole ring enables π-π stacking interactions, which are critical in drug-receptor binding.

Ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate

- Structure : Features a 2-chlorothiazole substituent.

- Applications: Thiazole rings are common in agrochemicals (e.g., neonicotinoids) and antiviral drugs.

- Stability : Thiazole derivatives are generally stable under acidic conditions, unlike azides, which may decompose under heat or mechanical stress.

Ethyl piperidine-4-carboxylate (CAS: 1126-09-6)

- Structure : Simplest analog, lacking substituents at the 1-position.

- Role : Primarily used as a building block in organic synthesis. Its unmodified structure makes it a versatile intermediate for introducing diverse functional groups .

- Physical Properties : Lower molecular weight (171.21 g/mol ) and higher solubility in polar solvents compared to azidoacetyl derivatives.

Structural and Functional Analysis

Table 1: Key Properties of Ethyl 1-(azidoacetyl)piperidine-4-carboxylate and Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Applications |

|---|---|---|---|---|---|

| This compound | 1554618-31-3 | C₁₁H₁₆N₄O₃ | 260.27 | Azidoacetyl | Click chemistry, drug discovery |

| Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate | 318280-71-6 | C₁₁H₁₆ClNO₃ | 245.70 | Chloroacetyl | Nucleophilic substitution reactions |

| Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate | 105624-93-9 | C₁₁H₁₆N₄O₂S | 268.34 | 1,3,4-Thiadiazole | Antimicrobial agents |

| Ethyl piperidine-4-carboxylate | 1126-09-6 | C₈H₁₅NO₂ | 171.21 | None | Organic synthesis intermediate |

Reactivity Comparison

- Azidoacetyl Group : Enables strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry .

- Chloroacetyl Group : Reacts with nucleophiles (e.g., amines, thiols) to form stable bonds, useful in peptide synthesis .

- Thiadiazole/Thiazole Groups : Participate in hydrophobic interactions and enhance metabolic stability in drug candidates .

Q & A

Q. Basic Characterization

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., m/z 410.1931 [M+H]⁺) and fragmentation patterns (e.g., loss of CH₂NO₄ or C₇H₆O₃ groups) .

- NMR : ¹H NMR confirms the piperidine ring protons (δ 1.2–3.5 ppm) and azidoacetyl signals (δ 3.7–4.1 ppm for CH₂-N₃) .

Advanced Analysis : - X-ray Crystallography : Resolves spatial conformation, as demonstrated for analogous piperidine carboxylates (e.g., Ethyl 4-[(E)-(2-hydroxybenzylidene)amino]piperidine-1-carboxylate) .

How does this compound serve as an intermediate in drug discovery?

Application in Medicinal Chemistry

The compound is a precursor for bioactive molecules:

- Anticholinergic Agents : Used in synthesizing umeclidinium bromide (a COPD drug) via quaternization of the piperidine nitrogen .

- Enzyme Inhibitors : The azide group enables "click chemistry" for conjugating pharmacophores (e.g., triazole formation via CuAAC) .

Methodological Insight : Post-functionalization often involves catalytic hydrogenation to convert azides to amines or coupling with aryl isocyanates for urea/thiourea derivatives .

What stability challenges arise during storage, and how are they addressed?

Q. Stability and Handling

- Thermal Sensitivity : Azides decompose exothermically above 75°C. Store at 2–8°C in airtight, light-resistant containers .

- Moisture Sensitivity : Hydrolysis of the ester group can occur in aqueous environments. Use desiccants and anhydrous solvents during synthesis .

Safety Protocols : Avoid contact with heavy metals (risk of explosive azide salts) and use explosion-proof equipment .

How are computational methods applied to predict reactivity or optimize synthesis?

Q. Advanced: Computational Modeling

- DFT Calculations : Predict transition states for azide substitution reactions, guiding solvent selection (e.g., THF vs. toluene dielectric effects) .

- Retrosynthetic Analysis : Tools like Synthia™ or Reaxys® propose alternative routes using available piperidine precursors .

What contradictions exist in reported synthetic yields, and how are they resolved?

Data Interpretation

Discrepancies in yields (e.g., 60–85% for azide introduction) often stem from:

- Purity of Starting Materials : Trace moisture in ethyl isonipecotate reduces reactivity .

- Workup Methods : Azide losses during aqueous extraction due to solubility; optimized via tert-butyl methyl ether (MTBE) washes .

Resolution : Replicate reactions with standardized reagents and publish detailed protocols (e.g., CAS 29976-53-2 procedures) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.